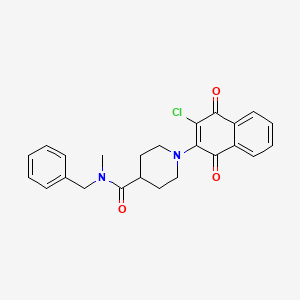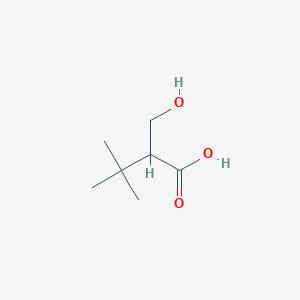![molecular formula C21H24Cl2N2OS B2463263 3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one CAS No. 2034294-60-3](/img/structure/B2463263.png)
3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H24Cl2N2OS and its molecular weight is 423.4. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Studies for Biological Potency
Compounds incorporating biologically active heterocyclic entities, such as oxazole, pyrazoline, and pyridine, have been synthesized and studied for their anticancer and antimicrobial activities. The synthesis of these compounds involves the elaboration of heterocyclic structures that are potentially similar to the compound . The synthesized compounds have been evaluated against a panel of cancer cell lines and pathogenic strains, demonstrating significant biological activities. These findings suggest that similar compounds could be designed and synthesized for targeted biological applications, including the development of new anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Application in Anticonvulsant Drug Development
The structural analysis of anticonvulsant compounds featuring piperidine rings indicates a critical orientation for these groups due to delocalization effects, which are essential for the drug's efficacy. These studies highlight the importance of specific structural features for pharmacological activity, suggesting that compounds with piperidine motifs, similar to the chemical , could be explored for their potential as anticonvulsant drugs. The insights from crystal structures and molecular orbital calculations provide a foundation for the design of new compounds with enhanced anticonvulsant properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimalarial Activity
Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains. The structural features of these compounds, including the presence of hydroxyl groups, a propane chain, and fluorine, are crucial for their antiplasmodial efficacy. This suggests that compounds with similar structural frameworks could be investigated for their potential to inhibit malaria parasite growth, offering a pathway for the development of novel antimalarial agents (Mendoza et al., 2011).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2OS/c22-18-2-1-3-19(23)17(18)4-5-21(26)24-10-6-16(7-11-24)25-12-8-20-15(14-25)9-13-27-20/h1-3,9,13,16H,4-8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMAZDIERFUDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CCC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)
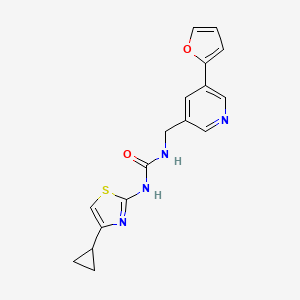
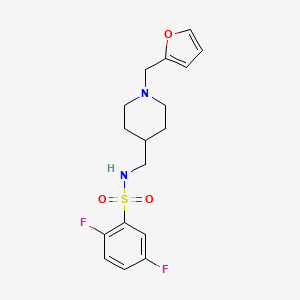
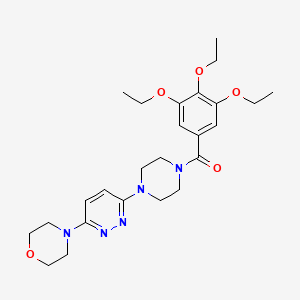
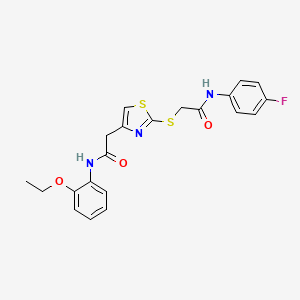
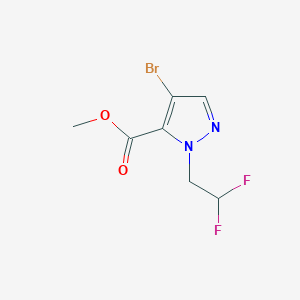
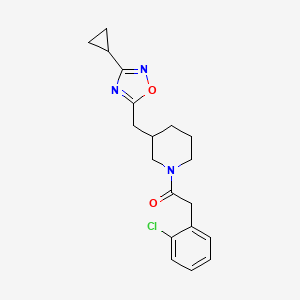
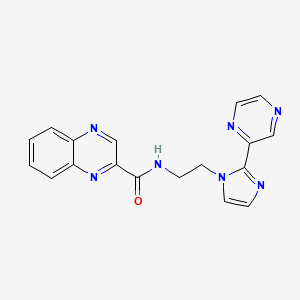
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)
![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)
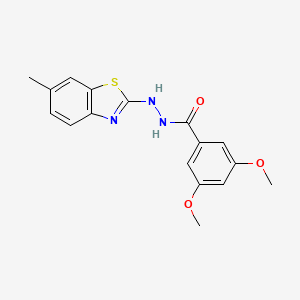
![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)
